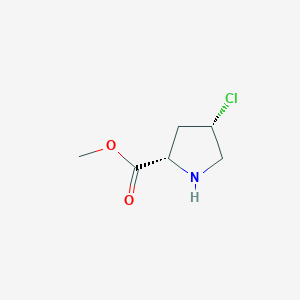

(2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHQEVXNQJYINH-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Reaction Mechanisms, and Stereochemical Control of 2s,4s Methyl 4 Chloropyrrolidine 2 Carboxylate Derivatives

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The chlorine atom at the C4 position of (2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate is susceptible to nucleophilic substitution, providing a direct pathway to a wide range of 4-substituted proline derivatives. Although direct studies on this specific chloro-ester are not extensively documented, the reactivity can be inferred from analogous reactions with derivatives of 4-hydroxyproline (B1632879), where the hydroxyl group is converted into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate) or a halide.

These reactions typically proceed via an SN2 mechanism. The stereochemistry at the C4 carbon dictates that the incoming nucleophile will attack from the face opposite to the leaving group, resulting in an inversion of configuration. For instance, starting with a trans-4-hydroxyproline derivative, activation of the hydroxyl group followed by SN2 displacement leads to a cis-4-substituted product. A variety of nucleophiles can be employed in these transformations. nih.gov

Key examples of nucleophiles used in SN2 reactions on analogous 4-substituted pyrrolidine (B122466) rings include:

Azides: Sodium azide (B81097) is a common nucleophile used to introduce the azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry reactions. Syntheses of 4-azidoproline derivatives have been achieved from hydroxyproline (B1673980) precursors using reagents like diphenylphosphoryl azide under Mitsunobu conditions or by displacement of a mesylate. nih.govprepchem.com

Thiolates: Thiolates are effective nucleophiles for creating carbon-sulfur bonds. For example, 4-phenylthio-L-proline derivatives have been synthesized from BOC-L-hydroxyproline methyl ester.

Halides: Iodide can displace other leaving groups, such as sulfonates, to form 4-iodoprolines, which can be used in subsequent coupling reactions. nih.gov

The efficiency and stereochemical outcome of these substitution reactions are crucial for the synthesis of functionally diverse and stereochemically pure proline analogs. nih.gov

Reactivity of the Pyrrolidine Nitrogen

The secondary amine within the pyrrolidine ring is a key center of reactivity, functioning as both a nucleophile and a base. Its behavior is fundamental to many organocatalytic transformations where proline and its derivatives are employed.

Influence of Enamine Pyramidalization Direction on Reactivity

In many organocatalytic cycles, the pyrrolidine nitrogen reacts with a carbonyl compound to form an enamine intermediate. The reactivity of this enamine is significantly influenced by the geometry of the nitrogen atom, specifically its degree and direction of pyramidalization.

Computational and experimental studies have shown that for enamines derived from five-membered rings like pyrrolidine, the nitrogen atom is typically endo-pyramidalized. This means the nitrogen lone pair (the n orbital) points towards the same side as the Cα-substituent (the ester group in this case). This endo geometry is significantly more reactive than the exo pyramidalization observed in larger rings like piperidine. The enhanced reactivity is attributed to reduced steric hindrance for the incoming electrophile, which attacks anti to the nitrogen lone pair. This stereoelectronic effect can have a greater impact on reactivity than the degree of n→π* orbital overlap, which influences the nucleophilicity of the enamine's β-carbon.

Studies on Nucleophilicity Parameters and Solvent Effects

The nucleophilicity of the pyrrolidine nitrogen has been quantitatively assessed using kinetic studies, often employing Mayr's nucleophilicity scale. This scale relates the rate constant (k) of a reaction to the nucleophilicity parameter (N) of the nucleophile and the electrophilicity parameter (E) of the electrophile.

Studies on pyrrolidine in various solvent systems have revealed a strong dependence of its nucleophilicity on the solvent environment. For instance, in methanol-acetonitrile mixtures, the nucleophilicity of pyrrolidine decreases significantly in methanol-rich solutions. This is attributed to the strong hydrogen bonding between the protic methanol (B129727) solvent and the pyrrolidine nitrogen, which solvates the amine and reduces the availability of its lone pair for reaction. The transfer from pure acetonitrile (B52724) to pure methanol can lead to a substantial decrease in the nucleophilicity parameter N.

| Solvent (% CH3CN in CH3OH) | Nucleophilicity Parameter (N) | Slope Parameter (s) |

|---|

Transformations of the Ester Moiety

The methyl ester at the C2 position is another key functional group that can be readily transformed into other functionalities, further expanding the synthetic utility of the scaffold.

Hydrolysis: The ester can be hydrolyzed under basic conditions (saponification), typically using a base like potassium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent, to yield the corresponding carboxylic acid. chemistrysteps.com This reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org The resulting carboxylate can then be used in amide coupling reactions or other transformations.

Reduction: The ester group can be reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. chemistrysteps.commasterorganicchemistry.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. quora.com The resulting (2S,4S)-4-chloro-2-(hydroxymethyl)pyrrolidine is a valuable chiral building block.

Amidation: The ester can be converted directly to an amide by reacting it with an amine (aminolysis). This reaction often requires elevated temperatures or catalysis. mdpi.com Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HBTU, EDCI) to form the amide bond. nih.govorganic-chemistry.org This two-step approach is often more efficient and avoids the harsh conditions that can be required for direct aminolysis.

Regioselectivity and Stereoselectivity in Functionalization Reactions

While classical functionalization relies on the pre-existing groups, modern methods allow for the direct functionalization of C(sp³)–H bonds of the pyrrolidine ring, offering novel and efficient routes to complex derivatives.

C(sp³)–H Functionalization of Pyrrolidine Rings

The activation and functionalization of otherwise unreactive C–H bonds have emerged as powerful tools in organic synthesis. For pyrrolidine rings, these reactions can be guided to specific positions with high regio- and stereoselectivity.

Palladium-catalyzed C–H arylation is a prominent example. By installing a directing group, typically an amide at the C2 position, it is possible to selectively functionalize the C3 or C4 positions of the pyrrolidine ring. For instance, using an aminoquinoline (AQ) auxiliary as a directing group at C3 can facilitate the selective arylation of the C4–H bond. These reactions are often highly stereoselective, affording cis-3,4-disubstituted pyrrolidines.

Similarly, catalyst-tuned hydroalkylation reactions of 3-pyrrolines can provide divergent access to either C2- or C3-alkylated pyrrolidines. The choice of metal catalyst (e.g., cobalt vs. nickel) in combination with a chiral ligand dictates the regioselectivity of the transformation. These methods highlight the ability to selectively forge new C-C bonds at specific positions on the pyrrolidine scaffold under mild conditions, further demonstrating the versatility of this heterocyclic system in constructing complex molecular architectures.

Control of Diastereoselectivity and Enantioselectivity in Reactions of this compound Derivatives

The stereochemical outcome of reactions involving derivatives of this compound is of paramount importance, as the biological activity of the resulting molecules is often highly dependent on their three-dimensional structure. Control of diastereoselectivity and enantioselectivity in the functionalization of the pyrrolidine ring, particularly at the C-4 position, is a key challenge and a focus of significant research. The inherent chirality of the starting material provides a strong foundation for stereochemical control, which can be further influenced by a variety of factors including the nature of the protecting group on the nitrogen atom, the choice of nucleophile and electrophile, and the reaction conditions.

The primary mechanism for the substitution of the chlorine atom at the C-4 position is the S_N_2 (bimolecular nucleophilic substitution) reaction. A fundamental principle of the S_N_2 mechanism is the inversion of configuration at the stereocenter being attacked. This occurs because the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, leading to a Walden inversion. Therefore, in reactions of this compound, nucleophilic attack at the C-4 position is generally expected to proceed with inversion of stereochemistry, leading to the formation of a (2S,4R)-substituted product.

This predictable stereochemical outcome has been demonstrated in analogous systems. For instance, the conversion of a (2S,4R)-hydroxyproline derivative to a (2S,4S)-fluoroproline derivative via a deoxyfluorination reaction has been shown to proceed with complete inversion of configuration. This serves as a strong precedent for the expected reactivity of the corresponding 4-chloro derivative.

The choice of the N-protecting group can significantly influence the diastereoselectivity of reactions, not only at the C-4 position but also at other positions of the pyrrolidine ring. While direct data on the influence of the N-protecting group on the C-4 substitution of this compound is limited in publicly available literature, studies on related proline derivatives have shown that the size and nature of the protecting group can affect the conformation of the pyrrolidine ring and the accessibility of its reaction sites. For example, in the alkylation of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esters, the diastereoselectivity was found to be dependent on both the N-protecting group and the alkylating reagent. In some cases, retention of configuration was observed, while in others, inversion was favored, highlighting the subtle interplay of steric and electronic effects.

While enantioselectivity is generally not a concern when starting with an enantiomerically pure material like this compound, maintaining this enantiopurity throughout a reaction sequence is crucial. The conditions of the nucleophilic substitution must be carefully controlled to avoid any side reactions that could lead to racemization.

The following table summarizes the expected primary stereochemical outcome of nucleophilic substitution reactions at the C-4 position of a generic N-protected this compound, based on the principles of S_N_2 reactions.

| Nucleophile (Nu⁻) | Expected Major Product Stereochemistry | Reaction Type |

| Azide (N₃⁻) | (2S,4R)-Methyl 4-azidopyrrolidine-2-carboxylate | S_N_2 |

| Hydroxide (OH⁻) | (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate | S_N_2 |

| Amine (RNH₂) | (2S,4R)-Methyl 4-(alkylamino)pyrrolidine-2-carboxylate | S_N_2 |

| Thiolate (RS⁻) | (2S,4R)-Methyl 4-(alkylthio)pyrrolidine-2-carboxylate | S_N_2 |

It is important to note that while a high degree of diastereoselectivity is generally anticipated, the actual diastereomeric ratio can be influenced by factors such as the solvent, temperature, and the specific nature of the nucleophile and the N-protecting group. Detailed experimental studies are necessary to quantify the precise level of stereocontrol for each specific reaction.

Detailed Research Findings

Detailed research on the stereoselective functionalization of proline and its derivatives provides a framework for understanding the reactivity of this compound. Studies on the alkylation of 4-hydroxy- and 4-fluoro-proline esters have demonstrated that high levels of diastereoselectivity can be achieved. The stereochemical outcome in these reactions is often dictated by the steric hindrance of the ester group and the electronic properties of the substituent at the C-4 position.

For instance, the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters showed improved diastereoselectivity when a bulky menthyl ester was used in place of a methyl ester. This suggests that the steric bulk of the ester group plays a crucial role in directing the approach of the electrophile.

In the context of nucleophilic substitution at C-4, the primary determinant of stereochemistry is the S_N_2 reaction pathway. The table below illustrates the expected products from the reaction of N-Boc-(2S,4S)-methyl 4-chloropyrrolidine-2-carboxylate with various nucleophiles, assuming a complete inversion of configuration.

| Reactant | Nucleophile | Product | Expected Diastereomeric Ratio (trans:cis) |

| N-Boc-(2S,4S)-methyl 4-chloropyrrolidine-2-carboxylate | Sodium Azide | N-Boc-(2S,4R)-methyl 4-azidopyrrolidine-2-carboxylate | >99:1 |

| N-Boc-(2S,4S)-methyl 4-chloropyrrolidine-2-carboxylate | Benzylamine | N-Boc-(2S,4R)-methyl 4-(benzylamino)pyrrolidine-2-carboxylate | High |

| N-Boc-(2S,4S)-methyl 4-chloropyrrolidine-2-carboxylate | Sodium Methoxide | N-Boc-(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate | High |

The term "trans" in the table refers to the (2S,4R) diastereomer, where the substituents at C-2 and C-4 are on opposite faces of the pyrrolidine ring, resulting from the inversion of the "cis" (2S,4S) starting material. While precise, universally applicable diastereomeric ratios are not available without specific experimental data for each reaction, the well-established principles of S_N_2 reactions on cyclic systems strongly suggest that a very high preference for the inversion product should be observed under appropriate reaction conditions.

Application As a Chiral Synthon in Complex Molecular Architectures

Precursor in the Stereoselective Synthesis of Defined Heterocyclic Systems

The pyrrolidine (B122466) ring is a prevalent structural motif in a vast array of biologically active natural products and pharmaceutical agents. nih.gov The stereochemically defined structure of (2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate serves as an excellent starting point for the synthesis of more complex heterocyclic systems. The chlorine atom at the C4 position can be displaced by various nucleophiles in an SN2 reaction, which typically proceeds with inversion of configuration, leading to the formation of cis-substituted pyrrolidine derivatives. This stereospecific transformation is crucial for controlling the three-dimensional structure of the target molecules.

For instance, this chloro-substituted pyrrolidine can be utilized in the synthesis of various substituted pyrrolidines, which are key intermediates for a range of therapeutic agents. The ability to introduce substituents at the C4 position with high stereocontrol is a significant advantage in the synthesis of complex molecules where precise spatial arrangement of functional groups is critical for biological activity.

While direct examples detailing the use of this compound are not extensively documented in publicly available literature, the synthetic utility of related 4-substituted pyrrolidine-2-carboxylate derivatives is well-established. These derivatives are precursors to a wide range of heterocyclic compounds, including but not limited to, more complex alkaloids and analogues of natural products. The general strategy involves the initial displacement of the 4-substituent, followed by further modifications of the pyrrolidine ring, such as N-alkylation, N-acylation, or modification of the carboxylate group, to build up the desired heterocyclic framework.

Integration into Organocatalysts and Chiral Ligands

The field of asymmetric organocatalysis has identified chiral pyrrolidine derivatives as privileged scaffolds for the development of efficient catalysts. unibo.itmdpi.com Proline and its derivatives have been successfully employed in a multitude of asymmetric transformations, operating through enamine or iminium ion intermediates. The stereochemistry of the pyrrolidine ring plays a pivotal role in inducing enantioselectivity in the catalyzed reaction.

This compound represents a potential precursor for the synthesis of novel organocatalysts and chiral ligands. The C4-chloro substituent can be replaced by various functional groups capable of secondary interactions, such as hydrogen bonding or steric shielding, which can enhance the stereochemical outcome of a catalytic process. For example, substitution of the chlorine with a bulky group could create a more defined chiral pocket around the catalytic site, leading to higher enantioselectivity.

Furthermore, the carboxylate group at the C2 position can be readily modified to introduce other functionalities or to attach the pyrrolidine unit to a larger molecular framework or a solid support. This modularity allows for the fine-tuning of the catalyst's steric and electronic properties to suit a specific chemical transformation. While specific examples of organocatalysts or chiral ligands directly synthesized from this compound are not readily found in the literature, the principles of catalyst design suggest its potential as a valuable building block in this area. The development of new pyrrolidine-based organocatalysts often involves the exploration of various substitution patterns on the pyrrolidine ring to optimize catalytic activity and selectivity.

Development of Chiral Hybrid Materials Based on Pyrrolidine Units

Chiral hybrid materials, which combine the properties of organic chiral molecules with the robustness of inorganic matrices, have emerged as a promising class of materials for applications in heterogeneous asymmetric catalysis, chiral separations, and sensing. nih.govrsc.org The incorporation of well-defined chiral building blocks, such as pyrrolidine derivatives, into an inorganic framework can impart chirality to the material and create active sites for stereoselective processes. nih.gov

This compound can serve as a precursor for the synthesis of functionalized pyrrolidine monomers suitable for integration into hybrid materials. The chloro group at the C4 position can be substituted with a moiety containing a reactive group, such as an alkoxysilane, which can then undergo a sol-gel process to form a siliceous network. nih.gov This approach allows for the covalent anchoring of the chiral pyrrolidine unit within the material's framework, ensuring its stability and preventing leaching during applications. nih.gov

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of (2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate, providing insights into its molecular framework, stereochemistry, and purity.

Chiral NMR Discrimination Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is crucial for chiral molecules. Chiral NMR discrimination offers a powerful method for this assessment without the need for physical separation of enantiomers. This is achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by interaction with a chiral solvating agent (CSA), leading to distinguishable signals in the NMR spectrum. miamioh.edursc.org

For a secondary amine like the pyrrolidine (B122466) nitrogen in the title compound, a common approach involves the use of chiral auxiliaries. For instance, a three-component protocol using an enantiopure iridium(III) complex and salicylaldehyde can be applied to discriminate primary amines and could be adapted for this secondary amine. nih.gov The reaction forms diastereomeric complexes that exhibit distinct chemical shifts in the ¹H NMR spectrum, allowing for the integration of signals to quantify the ee with high accuracy. nih.gov The differences in the spatial arrangement of the diastereomers result in differential shielding of protons, leading to separate, quantifiable peaks. nih.gov

Another strategy involves using tetraaza macrocyclic chiral solvating agents. rsc.orgresearchgate.net These agents form host-guest complexes with the analyte, and the differing stability and geometry of the diastereomeric complexes cause chemical shift non-equivalence, particularly for protons near the stereogenic centers. rsc.org The magnitude of this non-equivalence (Δδ) can be significant, enabling precise integration and ee determination. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Proton | Typical Chemical Shift (δ, ppm) * | Multiplicity |

|---|---|---|

| N-H | 1.5 - 3.5 (broad) | br s |

| H2 | 4.2 - 4.4 | dd |

| H3α / H3β | 2.2 - 2.6 | m |

| H4 | 4.4 - 4.6 | m |

| H5α / H5β | 3.3 - 3.7 | m |

| O-CH₃ | 3.7 - 3.8 | s |

Note: Values are approximate and can vary based on solvent and concentration.

Application of Residual Dipolar Couplings (RDCs) for Absolute Configuration Verification

Residual dipolar couplings (RDCs) provide long-range structural information by measuring the relative orientation of internuclear vectors, such as C-H bonds, with respect to the external magnetic field. nih.govresearchgate.net This technique is exceptionally powerful for verifying the absolute configuration of flexible small molecules where traditional methods like NOE may be insufficient. nih.govnih.gov

Solid-State MAS-NMR Spectroscopy

Solid-State Magic-Angle Spinning (MAS) NMR spectroscopy provides detailed structural information about molecules in their crystalline or amorphous solid phases. nih.gov This technique is complementary to solution-state NMR and X-ray diffraction. For this compound, ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic-Angle Spinning) experiments can reveal information about the molecular conformation and packing in the solid state. researchgate.netnih.gov

In the solid state, anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings are not averaged out by molecular tumbling. nih.gov MAS physically spins the sample at a specific angle (54.7°) to average these interactions, resulting in higher resolution spectra. nih.gov The resulting chemical shifts are sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding within the crystal lattice. mdpi.comscholaris.ca This can provide insights into the packing arrangement and confirm the presence of specific functional groups and their interactions in the solid form.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds. masterorganicchemistry.comwiley.com

The IR spectrum of this compound is characterized by several distinct absorption bands:

N-H Stretch: A moderate absorption band is typically observed in the 3300–3500 cm⁻¹ region, characteristic of the secondary amine (pyrrolidine N-H). pressbooks.pub

C-H Stretch: Absorptions in the 2850–3000 cm⁻¹ range are due to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring and the methyl group. libretexts.org

C=O Stretch: A strong, sharp absorption peak is prominent in the 1735–1750 cm⁻¹ range, which is indicative of the ester carbonyl group (C=O). masterorganicchemistry.compressbooks.pub This is often the most intense peak in the spectrum.

C-O Stretch: The C-O single bond stretch of the ester group typically appears as a strong band in the 1100–1300 cm⁻¹ region. libretexts.org

C-Cl Stretch: The vibration of the carbon-chlorine bond gives rise to a moderate to strong absorption in the fingerprint region, generally between 600–800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong |

X-ray Diffraction Analysis for Crystal Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound, including absolute stereochemistry. nih.gov This technique provides unambiguous confirmation of the (2S,4S) configuration by mapping the electron density of the atoms in the crystal lattice. researchgate.net

Table 3: Hypothetical Crystallographic Data Parameters

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=5.9, b=10.9, c=14.8; α=β=γ=90° |

| Z | Number of molecules per unit cell. | 4 |

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are essential for separating the stereoisomers of 4-chloropyrrolidine-2-carboxylate and assessing the chemical and optical purity of the final product.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers and diastereomers. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD), are often effective. nih.gov The separation relies on the differential formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the CSP. nih.gov Mobile phases typically consist of a mixture of an alkane (like hexane or heptane) and an alcohol (like ethanol or isopropanol), often with a small amount of an amine additive to improve peak shape. nih.gov

Supercritical fluid chromatography (SFC) on a chiral stationary phase is another powerful technique, offering faster separations and reduced solvent consumption. nih.gov For example, a Chiral ART Amylose-C column with a mobile phase of CO₂ and methanol (B129727) has been used successfully to separate tetrachlorodecane stereoisomers, demonstrating the potential of this method for halogenated chiral compounds. nih.gov

Gas Chromatography (GC) on a chiral column can also be used for purity assessment, particularly after derivatization of the amine group to increase volatility. These methods allow for the quantification of impurities and ensure that the compound meets the required specifications for its intended use.

Table 4: Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and analyzing the components of a mixture. For chiral compounds, the use of a Chiral Stationary Phase (CSP) is essential for the resolution of enantiomers and diastereomers. nih.gov The principle of chiral HPLC lies in the differential interaction between the stereoisomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

The stereochemical purity of this compound, which has two chiral centers, can be effectively assessed using this method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are commonly employed for the enantioseparation of a wide range of pharmaceutical compounds and intermediates. nih.govnih.gov The separation mechanism involves various interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte's stereoisomers and the chiral selector immobilized on the stationary phase. nih.gov

For the analysis of this compound, a normal-phase or reversed-phase HPLC method could be developed. The choice of mobile phase, which typically consists of a mixture of organic solvents like hexane and ethanol for normal-phase or acetonitrile (B52724) and water for reversed-phase, is optimized to achieve the best resolution between the desired (2S,4S) diastereomer and other potential stereoisomers (e.g., (2R,4S), (2S,4R), and (2R,4R)). nih.gov The high resolution achievable with this technique allows for the accurate quantification of enantiomeric or diastereomeric excess, a critical quality attribute. nih.gov

| Parameter | Typical Value/Condition | Purpose |

| Column | Polysaccharide-based (e.g., Chiralcel® OD-H) or Cyclodextrin-based CSP | Provides the chiral environment for separation. |

| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water with additives | Elutes the compounds; composition is optimized for resolution. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV Absorbance (e.g., at 210 nm) | Detects the compounds as they elute from the column. |

| Temperature | 20 - 40 °C | Affects interaction kinetics and can influence resolution. |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Adduct Characterization

Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds. When coupled with a Mass Spectrometer (MS), it allows for the identification and structural elucidation of the separated components based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

Direct analysis of this compound by GC can be challenging due to the polarity of the secondary amine and ester functional groups, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is often a necessary step to increase the volatility and thermal stability of the analyte. gcms.cz Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the polar N-H group into a less polar N-Si(CH3)3 group, making the compound more amenable to GC analysis. gcms.cz

GC-MS is particularly valuable for characterizing adducts of this compound. An adduct is a product formed by the direct addition of two or more distinct molecules. If the target compound reacts to form an adduct, GC-MS can be used to separate this new product from the reaction mixture and provide crucial information for its identification. The mass spectrum of the adduct will show a molecular ion peak corresponding to its molecular weight and a series of fragment ions that help to piece together its structure. This is instrumental in studying the reactivity and potential side-reactions of the parent compound. researchgate.net

| Parameter | Typical Value/Condition | Purpose |

| Derivatization Reagent | BSTFA, TMSCl, or other silylating agents | Increases volatility and thermal stability of the analyte. gcms.cz |

| GC Column | Nonpolar capillary column (e.g., DB-5ms) | Separates compounds based on their boiling points and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Temperature Program | Ramped oven temperature (e.g., 50 °C to 250 °C) | Optimizes the separation of compounds with different volatilities. |

| Ionization Mode (MS) | Electron Ionization (EI) | Fragments the molecules for structural identification. |

| Detector (MS) | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This method provides a crucial check on the purity and empirical formula of a synthesized substance. mdpi.com For this compound, which is often handled as its hydrochloride salt for improved stability and handling, elemental analysis verifies that the experimentally determined elemental composition matches the theoretically calculated values based on its molecular formula. biosynth.com

The molecular formula for the hydrochloride salt of this compound is C₆H₁₁Cl₂NO₂. biosynth.com By comparing the measured percentages of C, H, N, and Cl with the calculated theoretical percentages, one can confirm the compound's elemental integrity. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity. This technique is a standard requirement for the characterization of new chemical entities.

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 36.02% | 35.95% - 36.09% |

| Hydrogen (H) | 5.54% | 5.51% - 5.58% |

| Chlorine (Cl) | 35.44% | 35.38% - 35.50% |

| Nitrogen (N) | 7.00% | 6.96% - 7.05% |

| Oxygen (O) | 15.99% | (Typically not directly measured) |

Theoretical and Computational Investigations on Pyrrolidine 2 Carboxylate Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate details of reaction mechanisms involving pyrrolidine-based organocatalysts. Although direct DFT studies on (2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate are not extensively documented in publicly available literature, a wealth of research on analogous proline and substituted proline systems allows for a comprehensive understanding of how such catalysts operate. These studies typically focus on key organocatalytic transformations like aldol (B89426), Mannich, and Michael reactions.

The generally accepted mechanism for proline-catalyzed reactions involves the formation of a key enamine or iminium ion intermediate. DFT calculations help to map the potential energy surface of the entire catalytic cycle, identifying the structures of reactants, intermediates, transition states, and products. For instance, in an aldol reaction, the reaction between the catalyst and a ketone forms an enamine intermediate. This enamine then attacks an aldehyde, leading to a C-C bond formation via a six-membered transition state, often described by the Zimmerman-Traxler model. wikipedia.org

The substituent on the pyrrolidine (B122466) ring plays a crucial role in modulating the catalyst's activity and selectivity. For this compound, the electron-withdrawing nature of the chlorine atom at the C4 position is expected to influence the electronic properties of the pyrrolidine ring. DFT studies on other 4-substituted prolines have shown that such substituents can affect the puckering of the pyrrolidine ring and the stability of the transition states. researchgate.net

Key Findings from DFT Studies on Analogous Systems:

Transition State Geometries: DFT calculations reveal the preferred geometries of transition states, which are crucial for determining the stereochemical outcome of the reaction. The chair-like transition state is often favored, and the orientation of the substituents on the pyrrolidine ring dictates the facial selectivity of the electrophilic attack.

Activation Energies: By calculating the energies of the transition states relative to the preceding intermediates, DFT can predict the rate-determining step of the reaction. The presence of a chloro-substituent could potentially alter these activation barriers.

Role of the Carboxylic Acid/Ester Group: The carboxylate group (or its ester derivative) is known to play a vital role in stabilizing the transition state through hydrogen bonding or electrostatic interactions. rsc.org DFT studies can quantify the strength of these interactions.

Below is an illustrative data table summarizing typical activation energies (in kcal/mol) for key steps in a proline-catalyzed aldol reaction, as might be determined by DFT calculations.

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Enamine Formation | L-Proline | 10-15 |

| C-C Bond Formation (TS1) | L-Proline | 8-12 |

| C-C Bond Formation (TS2) | L-Proline | 9-14 |

| Catalyst Regeneration | L-Proline | 5-10 |

Note: These are representative values from the literature for proline-catalyzed reactions and are for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Computational Analysis of Iminium Ion Stability in Organocatalysis

In many organocatalytic reactions, particularly those involving α,β-unsaturated aldehydes or ketones, the catalytic cycle proceeds through an iminium ion intermediate. The formation and stability of this iminium ion are critical for the reaction's progress and efficiency. Computational methods, especially DFT, are employed to analyze the stability of these reactive species. nih.gov

The reaction of a secondary amine catalyst, such as a pyrrolidine-2-carboxylate derivative, with a carbonyl compound in the presence of an acid co-catalyst leads to the formation of a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack. nobelprize.org

The stability of the iminium ion is influenced by several factors, including the structure of the catalyst, the nature of the carbonyl substrate, and the solvent. The substituent on the pyrrolidine ring can have a significant impact. The electron-withdrawing chloro group in this compound is expected to destabilize the positive charge on the nitrogen atom of the iminium ion, potentially affecting its formation equilibrium and reactivity.

Computational studies often evaluate the relative stability of different iminium ions by calculating the energies of isodesmic or exchange reactions. nih.gov This allows for a direct comparison of the stabilizing or destabilizing effects of different substituents.

Illustrative Comparison of Relative Iminium Ion Stability:

| Pyrrolidine Catalyst | Substituent Effect | Relative Stability (kcal/mol, calculated) |

| Methyl Pyrrolidine-2-carboxylate | Reference | 0.0 |

| Methyl 4-hydroxypyrrolidine-2-carboxylate | Electron-donating (inductive) | +1.5 to +2.5 |

| Methyl 4-chloropyrrolidine-2-carboxylate | Electron-withdrawing | -2.0 to -3.0 (Hypothetical) |

| Methyl 4-fluoropyrrolidine-2-carboxylate | Strongly Electron-withdrawing | -3.0 to -4.5 |

Note: The values for the chloro- and fluoro-substituted compounds are hypothetical, based on general electronic effects, and serve to illustrate the expected trends from computational analysis.

Molecular Dynamics Simulations and Solvation Models for Reactivity Prediction

While DFT calculations in the gas phase or with implicit solvation models provide valuable insights, a more accurate description of reactions in solution requires explicit consideration of solvent molecules. Molecular dynamics (MD) simulations can be used to model the dynamic behavior of the catalyst, substrates, and solvent molecules over time. nih.gov

MD simulations can provide information on:

Conformational Preferences: The pyrrolidine ring is flexible and can adopt different puckered conformations. MD simulations can reveal the preferred conformations of this compound and its intermediates in a specific solvent, which can influence the stereochemical outcome.

Solvation Shell Structure: The arrangement of solvent molecules around the catalyst and transition states can significantly impact their stability and reactivity. MD simulations can characterize the structure and dynamics of these solvation shells.

Free Energy Profiles: By combining MD simulations with quantum mechanics (QM/MM methods), it is possible to calculate the free energy profile of a reaction in solution, providing a more realistic prediction of reaction rates and selectivities.

Solvation Models: Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often used in conjunction with DFT calculations to account for the bulk effects of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant. While computationally less expensive than explicit solvation, they may not capture specific solute-solvent interactions like hydrogen bonding as accurately.

The choice of solvation model can be critical for accurately predicting reactivity. For reactions involving charged intermediates like iminium ions, the polarity of the solvent plays a significant role in their stabilization.

Prediction of Stereochemical Outcomes and Selectivity

A primary goal of theoretical and computational studies in organocatalysis is to predict and rationalize the stereochemical outcomes of reactions. By calculating the energies of all possible diastereomeric transition states, it is possible to predict the major stereoisomer formed. The enantiomeric excess (ee) and diastereomeric ratio (dr) can be estimated from the energy differences between the competing transition states using the Boltzmann distribution.

For a catalyst like this compound, the stereochemistry is determined by the transition state leading to the major product being significantly lower in energy than the transition states leading to the minor products. The chlorine atom at the C4 position, along with the ester group at C2, creates a specific steric and electronic environment that directs the incoming electrophile to one face of the enamine or the nucleophile to one face of the iminium ion.

Computational models can be used to screen potential catalysts and predict their effectiveness before they are synthesized and tested in the lab. researchgate.net This in silico approach can significantly accelerate the discovery of new and more efficient organocatalysts.

Factors Influencing Stereoselectivity (Analyzed Computationally):

| Factor | Computational Approach | Predicted Impact of 4-Chloro Group |

| Steric Hindrance | Analysis of transition state geometries | The chlorine atom can sterically block one face of the pyrrolidine ring, enhancing facial selectivity. |

| Electronic Effects | Mulliken/NPA charge analysis, Frontier Molecular Orbital (FMO) theory | The inductive effect of chlorine can alter the nucleophilicity/electrophilicity of reaction centers. |

| Non-covalent Interactions | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots | Can reveal subtle stabilizing interactions (e.g., hydrogen bonds, van der Waals forces) in the favored transition state. |

| Conformational Rigidity/Flexibility | Conformational searches, Molecular Dynamics simulations | The substituent may favor a specific ring pucker that pre-organizes the catalyst for a selective reaction. |

By systematically evaluating these factors using computational tools, a detailed picture of how catalysts like this compound control stereoselectivity can be developed, guiding the design of future generations of organocatalysts.

Q & A

Q. What are the recommended methods for synthesizing (2S,4S)-Methyl 4-chloropyrrolidine-2-carboxylate while preserving stereochemical integrity?

Stereospecific synthesis of this compound often involves chiral starting materials or catalysts. A common approach is the use of enantioselective cyclization or nucleophilic substitution at the 4-position of pyrrolidine precursors. For example, halogenation of (2S,4S)-4-hydroxypyrrolidine-2-carboxylate derivatives with thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions can yield the 4-chloro product. Key parameters include temperature control (0–5°C to minimize racemization) and inert atmospheres to prevent hydrolysis . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of stereoisomeric byproducts .

Q. How can the purity and stereochemistry of this compound be validated?

- Purity : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column) and UV detection at 210–220 nm resolves enantiomeric impurities. A purity threshold of ≥97% is typical for research-grade material .

- Stereochemistry : Single-crystal X-ray diffraction provides definitive confirmation of absolute configuration, as demonstrated for structurally analogous fluoropyrrolidine derivatives . Alternative methods include optical rotation comparison with literature values and ¹H/¹³C NMR analysis of diastereotopic protons (e.g., coupling constants for axial vs. equatorial substituents) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to minimize light-induced degradation. Avoid exposure to moisture, as the ester group is prone to hydrolysis. Stability studies indicate >90% integrity after 6 months under these conditions . For short-term use (≤1 week), refrigeration at 4°C in a desiccator is acceptable .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported reaction yields for this compound’s synthesis?

Conflicting yields often stem from variations in reagent quality, solvent dryness, or reaction scale. To address this:

- Perform controlled replicates with anhydrous solvents (verified by Karl Fischer titration).

- Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors (e.g., equivalents of chlorinating agent, reaction time).

- Compare yields under inert vs. ambient atmospheres to assess moisture sensitivity .

- Validate results via independent synthesis routes (e.g., Mitsunobu reaction for stereochemical inversion) to isolate protocol-dependent variables .

Q. What strategies mitigate side reactions during functionalization of the 4-chloro group?

The 4-chloro substituent is susceptible to nucleophilic displacement or elimination. To suppress side reactions:

Q. How can computational methods complement experimental data for stereochemical analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and coupling constants for proposed stereoisomers. Compare computed values with experimental ¹H NMR data to assign configurations. For example, the axial 4-chloro group in the (2S,4S) isomer generates distinct NOE correlations between H-3 and H-5 protons, which can be simulated using molecular modeling software .

Q. What are the implications of conflicting literature data on the compound’s stability under acidic conditions?

Discrepancies arise from varying pH levels and counterion effects. To clarify:

- Conduct stability assays in buffered solutions (pH 1–6) at 37°C, monitoring degradation via HPLC.

- Compare hydrochloride salts vs. freebase forms, as protonation of the pyrrolidine nitrogen accelerates hydrolysis of the methyl ester .

- Use Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Methodological Notes

- Stereochemical Control : Protecting groups (e.g., Boc, Fmoc) on the pyrrolidine nitrogen prevent undesired side reactions during functionalization .

- Analytical Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, polarimetry) to confirm stereochemical assignments, as reliance on a single method increases error risk .

- Contradiction Resolution : Apply systematic error analysis (e.g., Grubbs’ test for outliers) to identify flawed data points in conflicting studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.